Butyl 3-bromo-2-chloroisonicotinate
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Overview
Description
Butyl 3-bromo-2-chloroisonicotinate is a chemical compound with the molecular formula C10H11BrClNO2 and a molecular weight of 292.56 g/mol It is a derivative of isonicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-bromo-2-chloroisonicotinate typically involves the esterification of 3-bromo-2-chloroisonicotinic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants in an appropriate solvent, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-bromo-2-chloroisonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Butyl 3-bromo-2-chloroisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl 3-bromo-2-chloroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-bromoisonicotinate
- Butyl 2-chloroisonicotinate
- Ethyl 3-bromo-2-chloroisonicotinate
Uniqueness
Butyl 3-bromo-2-chloroisonicotinate is unique due to the presence of both bromine and chlorine substituents on the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, leading to improved efficacy in its intended applications .
Biological Activity
Butyl 3-bromo-2-chloroisonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Chemical Formula : C₉H₈BrClN₂O₂
- Molecular Weight : 251.53 g/mol
- CAS Number : 886365-31-7
Property | Value |
---|---|
Boiling Point | Not available |
Log P (octanol-water) | 2.03 |
Solubility | High |
Absorption | High |
This compound exhibits its biological activity primarily through its interaction with various enzymes and receptors. It has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs that are substrates for this enzyme .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The compound has shown significant efficacy in vitro against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 μg/mL |
Escherichia coli | 1.0 μg/mL |
Klebsiella pneumoniae | 2.0 μg/mL |
Case Studies
-
Study on Antibacterial Efficacy :
A study published in the Journal of Organic Chemistry demonstrated that this compound exhibited comparable antibacterial activity to traditional antibiotics like tetracycline. The study employed various bacterial strains and highlighted the compound's ability to overcome resistance mechanisms present in some strains . -
Toxicity Assessment :
Another research effort focused on the toxicity profile of this compound in soil environments, indicating minimal toxicity at concentrations up to 2000 ppm over a 90-day period. This suggests a favorable environmental profile, which is crucial for compounds intended for agricultural or ecological applications .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .
Table 3: Pharmacokinetic Properties
Property | Value |
---|---|
GI Absorption | High |
BBB Permeability | Yes |
CYP Enzyme Inhibition | CYP1A2 (Yes) |
Properties
Molecular Formula |
C10H11BrClNO2 |
---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
butyl 3-bromo-2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C10H11BrClNO2/c1-2-3-6-15-10(14)7-4-5-13-9(12)8(7)11/h4-5H,2-3,6H2,1H3 |
InChI Key |
KKWNPBCUEJVATA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=NC=C1)Cl)Br |
Origin of Product |
United States |
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